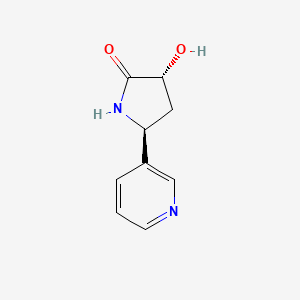

3-trans-Hydroxy Norcotinine

Description

Contextualizing Nicotine (B1678760) Metabolism within Chemical Biology Research

The study of nicotine metabolism lies at the intersection of chemistry and biology, providing critical insights into how genetic and environmental factors influence an individual's response to nicotine. researchgate.net Research in this field investigates the chemical reactions that transform nicotine in the body, primarily in the liver, by enzymes such as cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and flavin-containing monooxygenase (FMO). nih.gov These enzymatic processes determine the rate at which nicotine is cleared from the body, which in turn can influence smoking behaviors and dependence. alliedacademies.org The investigation into nicotine's biotransformation has been ongoing for over six decades, revealing a complex network of metabolic pathways. nih.govomicsonline.org

Overview of Key Metabolites in the Nicotine Biotransformation Pathway

Nicotine undergoes extensive metabolism, with over 20 metabolites identified. omicsonline.org The most dominant pathway, accounting for 70-80% of nicotine metabolism in humans, is the conversion to cotinine (B1669453). pharmgkb.org This process is primarily mediated by the enzyme CYP2A6. alliedacademies.orgnih.gov Cotinine itself is further metabolized into several other compounds, the most abundant being trans-3'-hydroxycotinine (3HC). cerilliant.combevital.nonih.gov Other significant metabolites include nicotine-N'-oxide, nornicotine (B190312), and various glucuronide conjugates. wikipedia.org Together, unmetabolized nicotine and its major metabolites, such as cotinine, 3HC, and their glucuronides, account for over 90% of the initial nicotine dose. nih.govomicsonline.org

Identification and Significance of Norcotinine (B101708) as a Nicotine Metabolite

Norcotinine, also known as demethylcotinine, is a minor metabolite of nicotine. nih.govontosight.ai It is formed through two potential pathways: the N-demethylation of cotinine or the oxidation of nornicotine. umn.edu Nornicotine itself is produced from the demethylation of nicotine. cdnsciencepub.com Although it constitutes less than 5% of the nicotine dose excreted by smokers, the study of norcotinine is important for a complete understanding of nicotine's metabolic fate. nih.govacs.org Its chemical structure consists of a pyrrolidone ring linked to a pyridine (B92270) ring. ontosight.ai

Introduction to 3-trans-Hydroxy Norcotinine

Characterization as a Recently Identified Nicotine Metabolite

This compound is a relatively new discovery in the complex map of nicotine metabolism. It is characterized by the addition of a hydroxyl group to the norcotinine structure. Its chemical formula is C₉H₁₀N₂O₂ and it has a molecular weight of 178.19. scbt.com The identification of such metabolites is often challenging due to their low concentrations relative to major metabolites like cotinine and 3HC. Advanced analytical techniques, such as liquid chromatography-mass spectrometry, are crucial for their detection and quantification. nih.gov

Current Status of Knowledge Regarding its Formation and Role

The precise enzymatic pathways leading to the formation of this compound are still under investigation. However, it is logically presumed to be a downstream metabolite of norcotinine, likely formed through a hydroxylation reaction. The enzymes responsible for this transformation have not yet been definitively identified. The biological significance and pharmacological activity of this compound remain largely unknown. Further research is necessary to elucidate its role, if any, in the context of nicotine dependence and the physiological effects associated with tobacco use.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(3R,5S)-3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13)/t7-,8+/m0/s1 |

InChI Key |

FSKXGZNNGSEMFP-JGVFFNPUSA-N |

Isomeric SMILES |

C1[C@H](NC(=O)[C@@H]1O)C2=CN=CC=C2 |

Canonical SMILES |

C1C(NC(=O)C1O)C2=CN=CC=C2 |

Origin of Product |

United States |

Elucidation of Metabolic Pathways and Enzymatic Biotransformation of 3 Trans Hydroxy Norcotinine

Proposed Precursors and Potential Mechanisms of Formation

The precise metabolic pathway leading to 3-trans-hydroxy norcotinine (B101708) in humans has not been definitively established. However, based on the known biotransformation of nicotine (B1678760) and its primary metabolites, researchers have put forward two main hypotheses regarding its formation. nih.govomicsonline.org It is currently unknown whether one or both of these pathways are active in smokers. nih.govomicsonline.org

One plausible route for the formation of 3-trans-hydroxy norcotinine is through the direct oxidation of its immediate precursor, norcotinine. nih.govomicsonline.org Norcotinine itself is a minor metabolite of nicotine, formed via N-demethylation of cotinine (B1669453). umn.edupnas.org This hypothesis suggests that norcotinine undergoes a hydroxylation reaction at the 3' position of the pyrrolidinone ring, analogous to the well-documented hydroxylation of cotinine to 3'-hydroxycotinine. nih.govomicsonline.org

This proposed pathway is supported by the structural similarities between the substrate (norcotinine) and other known substrates of key metabolic enzymes like Cytochrome P450 2A6 (CYP2A6). However, direct experimental evidence for this specific conversion is limited. In one study involving patas monkey liver microsomes, researchers were unable to detect the formation of 3'-hydroxynorcotinine from norcotinine in vitro, although this does not rule out the pathway's existence in humans or under different experimental conditions. nih.govnih.gov

An alternative and equally compelling hypothesis is the formation of this compound via the N-demethylation of 3'-hydroxycotinine. nih.govomicsonline.orgnih.gov 3'-hydroxycotinine is the most abundant urinary metabolite of nicotine, resulting from the CYP2A6-mediated oxidation of cotinine. plos.orgoup.comnih.gov Given its prevalence, its subsequent demethylation presents a logical pathway to this compound.

This pathway would mirror the demethylation of cotinine to norcotinine. The substantial quantities of 3'-hydroxycotinine produced in the body make it a readily available substrate for demethylating enzymes.

Investigating the Unelucidated Pathways in vivo

Despite the formation pathways of this compound remaining hypothetical, significant strides have been made in its detection and quantification in vivo, providing crucial clues for future research.

The primary strategy for investigating novel metabolites like this compound involves the analysis of biological fluids from individuals exposed to nicotine. Researchers have successfully developed and validated sophisticated analytical methods to identify and measure the compound in human urine. nih.govnih.gov

A key technology in this effort is liquid chromatography–electrospray ionization–tandem mass spectrometry (LC-ESI-MS/MS) . nih.govnih.gov This highly sensitive and specific technique allows for the accurate quantification of trace amounts of metabolites. To ensure accuracy, these methods employ isotopically labeled internal standards, such as [pyrrolidinone-¹³C₄]3′-OH-norcotinine. nih.govnih.gov

Table 1: Urinary Concentrations of 3'-Hydroxynorcotinine in Human Subjects

| Subject Group | Number of Samples | Mean Concentration (pmol/ml) | Standard Deviation (pmol/ml) | Reference |

|---|---|---|---|---|

| Smokers | 48 | 393 | 287 | nih.govnih.govmdpi.com |

| Nicotine Patch Users (Former Smokers) | 12 | 658 | 491 | nih.govnih.govmdpi.com |

| Nonsmokers | 10 | Not Detected | N/A | nih.govnih.govmdpi.com |

Another important research strategy is the use of animal models, such as the patas monkey, to study metabolic pathways in a controlled setting. nih.gov In these studies, labeled compounds are administered, and metabolites are subsequently traced in blood and urine, providing insights into biotransformation processes that may be analogous to those in humans. nih.gov For instance, studies in patas monkeys treated with N'-Nitrosonornicotine (NNN) identified 3'-hydroxynorcotinine as a significant metabolite. nih.govresearchgate.net

Table 2: Urinary Metabolites of [5-³H]NNN in Patas Monkeys

| Metabolite | Percentage of Radioactivity (Mean ± S.D.) | Reference |

|---|---|---|

| 4-hydroxy-4-(3-pyridyl)butyric acid | 43.8 ± 4.0 | nih.gov |

| Norcotinine-1-N-oxide | 16.5 ± 1.3 | nih.gov |

| 3'-hydroxynorcotinine | 16.9 ± 2.0 | nih.gov |

| Norcotinine | 13.1 ± 2.7 | nih.gov |

| 3'-(O-beta-D-glucopyranuronosyl)hydroxynorcotinine | 5.4 ± 1.0 | nih.gov |

| 4-oxo-4-(3-pyridyl)butyric acid | 2.7 ± 0.66 | nih.gov |

| Unchanged NNN | 0.63 ± 0.15 | nih.gov |

In vitro studies using subcellular fractions and recombinant enzymes are fundamental to pinpointing specific biosynthetic routes and the enzymes responsible. While studies focusing directly on this compound formation are sparse, the methodologies are well-established from research on its precursors. acs.org

These studies typically involve incubating a potential precursor substrate (like norcotinine or 3'-hydroxycotinine) with human liver microsomes, which contain a cocktail of drug-metabolizing enzymes, or with specific, purified enzymes like baculovirus-expressed P450s. pnas.orgacs.org The reaction mixture is then analyzed, usually by HPLC or LC-MS/MS, to identify and quantify the products formed. acs.org Although an attempt to produce 3'-hydroxynorcotinine from norcotinine using patas monkey liver microsomes was not successful, this approach remains a critical tool for future investigations to confirm the pathway and identify the catalyzing enzymes in humans. nih.gov

Enzymatic Catalysis and Stereochemical Considerations

The specific enzyme that catalyzes the final step in the formation of this compound has not been identified, as its primary formation pathway is still unconfirmed. However, based on the metabolism of its proposed precursors, Cytochrome P450 2A6 (CYP2A6) is the most likely candidate. CYP2A6 is the principal enzyme responsible for the 5'-oxidation of nicotine to cotinine and the subsequent 3'-hydroxylation of cotinine to 3'-hydroxycotinine. omicsonline.orgplos.org It is also known to catalyze the formation of norcotinine from cotinine. umn.eduacs.org Therefore, it is highly probable that CYP2A6 would also catalyze the 3'-hydroxylation of norcotinine.

Stereochemistry is a critical aspect of nicotine metabolism. The metabolic formation of 3'-hydroxycotinine is known to be highly stereoselective, producing almost exclusively the (3'R,5'S)-trans isomer. nih.gov This stereoselectivity is dictated by the specific orientation of the substrate within the active site of the CYP2A6 enzyme. Given that the name of the compound of interest is "this compound," it implies a specific stereochemical configuration. It is reasonable to infer that its enzymatic formation, whether from norcotinine or 3'-hydroxycotinine, would also be a highly stereoselective process, favoring the trans configuration.

Identification of Specific Cytochrome P450 Enzymes (CYPs) Potentially Involved (Inferred from general nicotine/cotinine metabolism research)

The formation of this compound is a multi-step process, with its immediate precursor being norcotinine. Norcotinine itself is a recognized metabolite of nicotine, and its formation can be traced through the metabolism of cotinine, the primary metabolite of nicotine. nih.govacs.org Research into cotinine metabolism provides strong inferential evidence for the specific CYP enzymes involved.

The enzyme Cytochrome P450 2A6 (CYP2A6) is the principal catalyst in the metabolism of nicotine and its derivatives in humans. omicsonline.orgnih.gov Studies have demonstrated that CYP2A6 metabolizes cotinine into several products, including norcotinine. nih.govacs.org This reaction involves the N-demethylation of cotinine. One proposed mechanism is the formation of an intermediate, N-(hydroxymethyl)norcotinine, which is also a product of CYP2A6-catalyzed cotinine metabolism, followed by the loss of formaldehyde (B43269) to yield norcotinine. acs.orgresearchgate.net

Once norcotinine is formed, it undergoes hydroxylation to yield this compound. The 3'-hydroxylation of cotinine to form trans-3'-hydroxycotinine is the most significant pathway in cotinine metabolism, and this reaction is mediated almost exclusively by CYP2A6. nih.govbevital.no Given the structural similarity between cotinine and norcotinine, and CYP2A6's established role in the stereoselective 3'-hydroxylation of the pyrrolidine (B122466) ring, it is the primary candidate for catalyzing the conversion of norcotinine to this compound. omicsonline.org

While CYP2A6 is dominant, other P450 enzymes are involved in cotinine metabolism and could play a minor role. For instance, CYP2A13 , an extrahepatic P450 enzyme, also metabolizes cotinine, though it primarily produces 5'-hydroxycotinine. acs.orgnih.gov The human enzyme CYP2B6 has also been identified as capable of forming nornicotine (B190312) from nicotine, which can then be oxidized to norcotinine, providing an alternative, minor pathway to the precursor. researchgate.net

Interactive Data Table: Inferred CYP Involvement in this compound Formation

| Metabolic Step | Precursor | Product | Primary Inferred Enzyme | Other Potential Enzymes | Supporting Evidence |

| Precursor Formation (via Cotinine) | Cotinine | Norcotinine | CYP2A6 | - | CYP2A6 is established to catalyze the formation of norcotinine from cotinine. nih.govacs.org |

| Precursor Formation (via Nornicotine) | Nicotine | Nornicotine | CYP2B6 | CYP2A6 | Nornicotine is a minor metabolite of nicotine formed by these CYPs. nih.govresearchgate.net |

| Hydroxylation | Norcotinine | This compound | CYP2A6 | - | Inferred from the dominant role of CYP2A6 in the analogous, highly stereoselective 3'-hydroxylation of cotinine. nih.govbevital.no |

Role of Other Potential Enzyme Systems (e.g., UDP-glucuronosyltransferases if conjugation is involved, though not for formation)

Following its formation via Phase I metabolism (oxidation by CYPs), this compound is a candidate for Phase II conjugation reactions, which serve to increase water solubility and facilitate excretion. The most prominent enzymes in this phase are the UDP-glucuronosyltransferases (UGTs) . nih.gov These enzymes catalyze the transfer of glucuronic acid from a cofactor to a substrate.

While UGTs are not involved in the formation of this compound, they are critical for its subsequent metabolic clearance. Research on related nicotine metabolites confirms the importance of this pathway. Nicotine, cotinine, and trans-3'-hydroxycotinine all undergo extensive glucuronidation. nih.govnih.gov Specifically, UGT2B10 has been identified as the major enzyme responsible for the N-glucuronidation of both nicotine and cotinine in the human liver. researchgate.netnih.gov Other UGTs, such as UGT1A4 and UGT1A9, are also involved in the metabolism of nicotine and its derivatives. nih.govnih.gov

Given its structure, this compound presents two potential sites for glucuronidation:

O-glucuronidation: At the 3'-hydroxyl group, forming an O-glucuronide conjugate. This is analogous to the known metabolism of trans-3'-hydroxycotinine, which is further metabolized to its O-glucuronide. nih.gov

N-glucuronidation: At the secondary amine on the pyrrolidine ring. This is analogous to the N-glucuronidation of cotinine by UGT2B10. nih.gov

Therefore, it is highly probable that the metabolic fate of this compound involves conjugation by various UGT isoforms, particularly UGT2B10.

Interactive Data Table: Potential UGT Conjugation of this compound

| Enzyme Family | Specific Inferred Enzyme | Type of Conjugation | Site of Action on Substrate | Basis for Inference |

| UDP-glucuronosyltransferases (UGTs) | UGT2B10 | N-glucuronidation | Pyrrolidine Nitrogen | UGT2B10 is the primary enzyme for N-glucuronidation of the structurally similar compounds nicotine and cotinine. nih.gov |

| UDP-glucuronosyltransferases (UGTs) | General UGTs (e.g., UGT1A family) | O-glucuronidation | 3'-Hydroxyl Group | The analogous metabolite, trans-3'-hydroxycotinine, is known to be converted to its O-glucuronide conjugate. nih.gov |

Analysis of the Stereoselective Nature of the Hydroxylation (Inferred from the "trans" designation and stereoselectivity observed in related nicotine metabolites)

The designation "trans" in this compound explicitly refers to the stereochemistry of the molecule, indicating a highly selective enzymatic process. This stereoselectivity is a hallmark of the metabolism of nicotine and its derivatives by CYP2A6.

The hydroxylation occurs at the 3'-carbon of the pyrrolidine ring. The "trans" configuration signifies that the hydroxyl (-OH) group is positioned on the opposite side of the ring relative to the pyridine (B92270) ring. This is in contrast to the "cis" isomer, where the hydroxyl group and the pyridine ring would be on the same side.

The primary evidence for this stereoselectivity comes from the extensively studied conversion of cotinine to trans-3'-hydroxycotinine, which is the major metabolite of cotinine found in smokers. acs.orgnih.gov This reaction, catalyzed by CYP2A6, almost exclusively produces the trans isomer. bevital.no This indicates that the active site of the CYP2A6 enzyme binds the cotinine (and by inference, norcotinine) molecule in a specific orientation that exposes the trans hydrogen at the 3'-position to the enzyme's reactive heme-oxygen species. The enzyme's structure sterically hinders the abstraction of the cis hydrogen, leading to the formation of a single, specific diastereomer.

This enzymatic control ensures a consistent and predictable metabolic outcome. The stereoselective hydroxylation is not a random chemical event but a precisely controlled biological transformation, a common feature of P450-catalyzed reactions.

Interactive Data Table: Stereochemical Outcome of Norcotinine 3'-Hydroxylation

| Substrate | Enzyme | Reaction | Product | Stereochemical Outcome | Rationale |

| Norcotinine | CYP2A6 | 3'-Hydroxylation | This compound | Trans configuration favored | The active site of CYP2A6 is structured to selectively abstract the 3'-hydrogen that is trans to the pyridine ring, based on the analogous and well-documented metabolism of cotinine. bevital.no |

| Norcotinine | CYP2A6 | 3'-Hydroxylation | 3-cis-Hydroxy Norcotinine | Not significantly formed | Steric hindrance within the enzyme's active site prevents the abstraction of the cis hydrogen. |

Advanced Analytical Methodologies for the Detection and Quantification of 3 Trans Hydroxy Norcotinine

Development and Validation of Specific Quantification Assays

The development of robust quantification assays is fundamental for reliable toxicological and clinical research. For nicotine (B1678760) metabolites, these assays are typically validated according to regulatory guidelines to ensure accuracy, precision, and selectivity.

A liquid chromatographic-mass spectrometric method for the simultaneous determination of nicotine, cotinine (B1669453), trans-3'-hydroxycotinine, and norcotinine (B101708) in human plasma has been developed and validated. nih.gov This method demonstrated linearity for all analytes within a range of 2.5 to 500 ng/mL, with correlation coefficients greater than 0.99. The limits of detection and quantification were established at 1.0 ng/mL and 2.5 ng/mL, respectively, for each compound. nih.gov The intra- and inter-assay precision and accuracy were reported to be below 15.0%. nih.gov

Similarly, a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for nicotine, cotinine, and trans-3'-hydroxycotinine in urine was developed with a dynamic range of 1–1000 ng/mL for nicotine and cotinine, and 10–1000 ng/mL for trans-3'-hydroxycotinine. nih.gov The accuracy of this method was within ±15% for standard and quality control samples, and ±20% at the lower limit of quantitation (LLOQ). nih.gov

Another validated LC-MS/MS method for human plasma reported limits of quantitation for nicotine, cotinine, and trans-3'-hydroxycotinine at 0.15, 0.30, and 0.40 ng/mL, respectively. fishersci.comresearchgate.netnih.gov The linearity for this assay was proven from 0.50 ng/mL to 35.0 ng/mL for nicotine and from 6.00 to 420 ng/mL for cotinine and trans-3'-hydroxycotinine. fishersci.comnih.gov

The table below summarizes the validation parameters from a representative study on the simultaneous analysis of nicotine and its metabolites.

| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) |

| Nicotine | 2.5 - 500 | 2.5 | < 15.0 | < 15.0 | 108.2 - 110.8 |

| Cotinine | 2.5 - 500 | 2.5 | < 15.0 | < 15.0 | 95.8 - 108.7 |

| trans-3'-hydroxycotinine | 2.5 - 500 | 2.5 | < 15.0 | < 15.0 | 90.5 - 99.5 |

| norcotinine | 2.5 - 500 | 2.5 | < 15.0 | < 15.0 | 99.5 - 109.5 |

Application of State-of-the-Art Chromatographic Techniques

Modern chromatographic techniques, particularly when coupled with mass spectrometry, provide the high sensitivity and specificity required for the analysis of nicotine metabolites in complex biological matrices.

LC-MS/MS is the predominant technique for the quantification of nicotine and its metabolites due to its exceptional sensitivity and selectivity. mdpi.com These methods often employ triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode, which allows for the specific detection of target analytes even at very low concentrations. researchgate.netresearchgate.net

For instance, an LC-MS/MS method for the simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine, norcotinine, and mecamylamine (B1216088) in human urine has been reported with a total runtime of 8 minutes. bevital.no The linear dynamic ranges were established as 1-500 ng/ml for nicotine and norcotinine, and 0.5-500 ng/ml for trans-3'-hydroxycotinine. bevital.no In another study, the lower limits of quantitation for trans-3'-hydroxycotinine in plasma, urine, and saliva were found to be between 0.02 to 0.1 ng/mL. mdpi.com

High-resolution mass spectrometry, such as methods utilizing Orbitrap technology, offers an additional layer of confidence in analyte identification through highly accurate mass measurements. An LC-Orbitrap-MS/MS method was developed for the determination of cotinine, trans-3'-hydroxycotinine, and nicotine 1'-oxide in urine. researchgate.net This technique used parallel reaction monitoring (PRM) mode, which takes into account the highly accurate masses of both the precursor and product ions, thereby minimizing the risk of false-positive results from interfering matrix components. researchgate.net

Considerations for Sample Preparation and Matrix Effects

Effective sample preparation is critical for removing interferences from biological matrices and ensuring the accuracy of analytical results.

Several extraction techniques are employed for the analysis of nicotine metabolites from biological fluids.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from complex samples. For the analysis of nicotine and its metabolites in human plasma, a solid-phase extraction method was utilized prior to LC-MS analysis. nih.gov Another method for urine samples used SOLA CX cartridges, which provided excellent reproducibility and recovery levels. nih.gov

Protein Precipitation: This is a simpler and faster method often used for plasma and serum samples. A common approach involves the addition of a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes. fishersci.comnih.govresearchgate.net For example, a method for plasma samples involved protein precipitation with methanol. fishersci.comnih.gov

Liquid-Liquid Extraction (LLE): While less common in recent high-throughput methods, LLE is another effective technique for sample cleanup.

The choice of extraction method depends on the biological matrix, the required sensitivity, and the analytical technique being used.

Achieving good chromatographic separation is essential, especially when analyzing structurally similar compounds like nicotine and its various metabolites. Norcotinine and nicotine, for example, have the same molecular weight and can produce similar transitions in the mass spectrometer, making their chromatographic resolution necessary.

Different types of HPLC columns are used to achieve optimal separation. C18 columns are commonly used, but other stationary phases have also been found to be effective. nih.govmdpi.com For instance, a phenyl-hexyl stationary phase was found to be superior to HILIC, C18, and C8 phases for the separation of nicotine and its main metabolites, as it helped to eliminate ion suppression effects from the matrix. fishersci.comnih.gov The mobile phase composition, including the use of additives like formic acid or ammonium (B1175870) formate (B1220265), and the pH are also critical parameters that are optimized to improve peak shape and resolution. fishersci.comnih.govmdpi.com

The table below provides examples of chromatographic conditions used for the separation of nicotine metabolites.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Reference |

| Syncronis C18 (1.7 µm, 50 x 2.1 mm) | Gradient of ammonium formate and acetonitrile | - | 3 | nih.gov |

| Kinetex EVO C18 (5 µm, 2.1 mm × 150 mm) | Gradient of ammonium bicarbonate and acetonitrile | 0.4 | 6.5 | nih.gov |

| Phenyl-hexyl | Methanol and aqueous mobile phase with 5 mM NH4Ac at pH 4.50 | - | - | fishersci.comnih.gov |

Synthesis of Research Standards for Analytical Studies

The synthesis of high-purity analytical standards is a prerequisite for the accurate identification and quantification of metabolites in biological matrices. For 3-trans-hydroxy norcotinine, this involves the preparation of the unlabeled compound and its stable isotope-labeled analog, which serves as an ideal internal standard in mass spectrometry-based assays.

The chemical synthesis of reference standards for nicotine metabolites often involves multi-step procedures starting from commercially available precursors. While a direct synthetic route for this compound was not explicitly found, the synthesis of its N-methylated counterpart, trans-3'-hydroxycotinine, has been well-documented and can be considered a model for a potential synthetic strategy.

One established method for the synthesis of (3'R,5'S)-trans-3'-hydroxycotinine begins with (S)-cotinine. researchgate.net This process involves the deprotonation of cotinine using a strong base, such as lithium diisopropylamide (LDA), followed by oxidation. The oxidizing agent used is a transition metal peroxide, specifically oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH). This reaction yields a mixture of the trans and cis isomers of 3'-hydroxycotinine, with the trans isomer being the predominant product. researchgate.net Purification of the desired trans isomer is then achieved through chemical conversion to a solid ester derivative, recrystallization, and subsequent cleavage of the ester to yield the pure compound. researchgate.net

A second, simpler two-step method for the synthesis of trans-3'-hydroxycotinine from cotinine has also been developed. nih.gov This approach utilizes sodium bis(trimethylsilyl)amide as the base for deprotonation, followed by oxidation with dibenzyl peroxydicarbonate. The resulting intermediate is then hydrolyzed under basic conditions to yield trans-3'-hydroxycotinine. nih.gov

To synthesize the target compound, this compound, a similar strategy could theoretically be employed starting with norcotinine. However, the secondary amine in norcotinine would likely require a protecting group prior to the hydroxylation step to prevent unwanted side reactions. Following the stereoselective hydroxylation, a deprotection step would be necessary to yield this compound.

The preparation of deuterium-labeled internal standards is critical for quantitative analysis by mass spectrometry. For this compound-d4, a potential synthetic strategy would involve the use of a deuterated precursor. A published method for the synthesis of nornicotine-2,4,5,6-d4 provides a viable starting point. nih.gov This synthesis begins with pyridine-d5, which undergoes bromination to yield 3-bromopyridine-d4. This is followed by a series of reactions including lithiation, carboxylation, esterification, and condensation with N-trimethylsilyl-2-pyrrolidinone to form myosmine-2,4,5,6-d4. Subsequent reduction of the myosmine (B191914) derivative yields nornicotine-2,4,5,6-d4. nih.gov This deuterated nornicotine (B190312) could then potentially be converted to deuterated norcotinine, which would serve as the starting material for a hydroxylation reaction, similar to the methods described for cotinine, to ultimately produce this compound-d4.

Research Significance and Future Perspectives on 3 Trans Hydroxy Norcotinine

Contribution to the Comprehensive Understanding of Nicotine (B1678760) Biotransformation

The study of trans-3'-hydroxycotinine (3HC) has been fundamental to developing a comprehensive map of nicotine biotransformation in humans. Nicotine is primarily metabolized in the liver, with approximately 70-80% being converted to cotinine (B1669453). oup.comaacrjournals.org This reaction is catalyzed predominantly by the cytochrome P450 enzyme, CYP2A6. aacrjournals.orgaacrjournals.org

The metabolic pathway does not end with cotinine. Research has identified trans-3'-hydroxycotinine as the next major, and most abundant, downstream metabolite. nih.govnih.gov The conversion of cotinine to 3HC is also mediated by the CYP2A6 enzyme, making this enzyme a critical junction for two key steps in nicotine metabolism. aacrjournals.orgaacrjournals.orgbevital.no In fact, the formation of 3HC from cotinine is considered to be solely catalyzed by CYP2A6 in humans. tandfonline.com The metabolic process is highly stereoselective, with 95-98% of the 3'-hydroxycotinine formed in humans being the trans isomer. nih.gov

Table 1: Key Metabolic Conversions in the Nicotine Pathway

| Precursor | Enzyme | Metabolite | Significance |

| Nicotine | CYP2A6 | Cotinine | Major initial metabolic step (70-80% of nicotine). oup.comaacrjournals.org |

| Cotinine | CYP2A6 | trans-3'-hydroxycotinine (3HC) | Second key step; 3HC is the most abundant urinary metabolite. aacrjournals.orgnih.govnih.gov |

| trans-3'-hydroxycotinine | UGTs (e.g., UGT2B17) | 3HC-O-Glucuronide | Enhances water solubility for renal excretion. nih.govplos.orghmdb.ca |

Addressing Knowledge Gaps in Nicotine Metabolomics Research

Research into trans-3'-hydroxycotinine has been crucial for addressing significant knowledge gaps in nicotine metabolomics, particularly concerning inter-individual variability in smoking behavior and dependence. A key innovation in this area is the use of the Nicotine Metabolite Ratio (NMR). The NMR is the ratio of the concentration of 3HC to cotinine (3HC/COT) in biological fluids like plasma or urine. aacrjournals.orgnih.gov

This ratio serves as a reliable and stable biomarker of CYP2A6 enzyme activity and, consequently, the rate of nicotine metabolism. nih.govnih.govnih.gov Individuals can be phenotyped as slow, normal, or fast metabolizers based on their NMR value. frontiersin.org This phenotypic information helps explain why individuals with the same level of nicotine intake can have vastly different concentrations of nicotine and metabolites, which in turn influences smoking intensity and dependence. nih.gov For instance, slower metabolism (a lower NMR) is associated with less nicotine dependence and higher success rates in quitting. frontiersin.org

The NMR captures both genetic variations in the CYP2A6 gene and environmental influences on the enzyme's activity. aacrjournals.org This provides a more complete picture than genotyping alone. Studies have shown that while genetic variants in CYP2A6 are the primary predictor of its activity, factors like age and race can also influence the NMR. tandfonline.commdpi.com For example, younger children and non-Hispanic White individuals tend to have higher 3HC/COT ratios compared to older children and African-American individuals, respectively, suggesting differences in metabolic rates. tandfonline.commdpi.com

Potential Utility in Biomarker Panels for Nicotine Exposure Research

Trans-3'-hydroxycotinine, both as an individual compound and as a component of the NMR, has proven to be exceptionally useful in biomarker panels for nicotine exposure. Cotinine has long been the standard biomarker for assessing tobacco use and secondhand smoke exposure due to its longer half-life compared to nicotine. nih.gov However, 3HC is also a strong and stable biomarker, and some research suggests it may be a more sensitive marker for low-level exposure. mdpi.com

The primary utility of 3HC in biomarker panels is through the NMR (3HC/cotinine ratio). This ratio is a validated tool for phenotyping an individual's rate of nicotine metabolism. nih.govfrontiersin.org This has significant clinical implications for personalizing smoking cessation therapies. nih.gov For example, slow metabolizers (low NMR) may respond better to nicotine replacement therapies like the patch, while fast metabolizers (high NMR) may have better outcomes with non-nicotine medications such as varenicline (B1221332) or bupropion. nih.govfrontiersin.org

The measurement of 3HC and cotinine can be reliably performed in various biological matrices, including plasma, urine, saliva, and even dried blood spots, making sample collection feasible for large-scale clinical and epidemiological studies. nih.govnih.gov Studies have demonstrated that the combination of cotinine and 3HC (COT + HC) is a strong indicator of tobacco smoke exposure and is positively correlated with health risks like tooth loss. tandfonline.comnih.gov

Table 2: Utility of trans-3'-hydroxycotinine as a Biomarker

| Biomarker | Matrix | Application | Clinical Relevance |

| trans-3'-hydroxycotinine (3HC) | Urine, Plasma, Saliva | Assessment of active and passive tobacco smoke exposure. tandfonline.commdpi.com | A sensitive marker, particularly for low-level exposure. |

| Nicotine Metabolite Ratio (NMR) (3HC/COT) | Plasma, Urine | Phenotyping of CYP2A6 activity (slow vs. fast metabolizers). nih.govnih.gov | Guides personalized smoking cessation pharmacotherapy. nih.gov |

| Sum of 3HC + Cotinine | Urine, Serum | Quantitative measure of total nicotine exposure. tandfonline.comnih.gov | Correlates with smoking intensity and associated health risks. |

Development of Robust Synthetic Routes for Research Applications

The advancement of research into the pharmacokinetics and pharmacodynamics of trans-3'-hydroxycotinine has depended on the availability of pure, chemically synthesized standards. Several robust synthetic routes have been developed to produce (3'R,5'S)-trans-3'-hydroxycotinine, the specific stereoisomer formed in humans. nih.gov

One established method involves the deprotonation of (S)-cotinine using a strong base, such as lithium diisopropylamide (LDA) or NaN[(CH3)3Si]2, followed by oxidation. nih.govnih.gov The oxidation step can be performed with reagents like oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) or dibenzyl peroxydicarbonate. nih.govnih.gov This process typically yields a mixture of trans and cis isomers, with the trans isomer being predominant (e.g., an 80:20 trans/cis mixture). nih.gov

Purification of the desired trans isomer is a critical subsequent step. One effective strategy involves converting the mixture to a solid ester derivative, such as a hexanoate (B1226103) ester, which can then be purified through recrystallization. The pure ester is subsequently cleaved, for instance by heating with n-butylamine, to yield the pure (greater than 98%) trans-3'-hydroxycotinine. nih.gov The availability of these synthetic methods has been crucial for conducting controlled in vivo studies, such as intravenous infusion experiments, to accurately determine the pharmacokinetic profile of 3HC. nih.govnih.gov

Directions for Future In Vitro and In Vivo Investigations

While much is known about trans-3'-hydroxycotinine, several avenues for future research remain. Further in vitro studies are needed to fully characterize the panel of UGT enzymes responsible for 3HC glucuronidation and to investigate potential genetic variants in these enzymes that could influence the rate of 3HC clearance. plos.org Although UGT2B17 is known to play a major role, the contribution of other UGTs requires more detailed exploration. nih.gov

In vivo investigations should continue to explore the clinical utility of the NMR in diverse populations, including adolescents and different ethnic groups, to refine its application in personalized medicine. mdpi.com The use of 3HC and the NMR as biomarkers to assess exposure from novel nicotine delivery products, such as e-cigarettes, is another critical area of ongoing research. fu-berlin.de

Furthermore, while 3HC is generally considered to be pharmacologically inactive, more comprehensive studies are warranted to definitively confirm the absence of nicotine-like cardiovascular or subjective effects, especially at concentrations that might be achieved in specific populations or under certain conditions. nih.gov Finally, continued investigation into the relationship between the NMR and various health outcomes beyond smoking cessation, such as the risk of lung cancer or other smoking-related diseases, will provide a more complete understanding of the clinical significance of this metabolic pathway. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 3-trans-Hydroxy Norcotinine in complex biological matrices?

- Methodology : Liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) is widely validated for quantifying 3-trans-Hydroxy Norcotinine and related nicotine metabolites in biological samples like meconium. Key parameters include a limit of detection (LOD) of 1.25 ng/g and linearity up to 500 ng/g (R² > 0.99) with 1/x weighting . Enzymatic hydrolysis and solid-phase extraction (SPE) are critical for optimizing recovery rates (~80–90%) while minimizing matrix interference .

Q. How can extraction protocols for 3-trans-Hydroxy Norcotinine be optimized in tissue or biofluid samples?

- Methodology : Methanolic homogenization followed by enzymatic hydrolysis (e.g., β-glucuronidase) is effective for releasing conjugated metabolites. SPE using mixed-mode cation-exchange cartridges improves selectivity, particularly in lipid-rich matrices. Recovery rates should be validated at low (8 ng/g), mid (80 ng/g), and high (400 ng/g) concentrations, with intra-day imprecision (RSD) maintained below 10% .

Q. What statistical frameworks are appropriate for assessing variability in 3-trans-Hydroxy Norcotinine measurements?

- Methodology : Use ANOVA to evaluate inter-day variability, as demonstrated in studies showing statistically significant differences (P < 0.05) in analyte concentrations across analytical batches . Pair this with Bland-Altman plots to assess agreement between replicate measurements, ensuring RSD thresholds (<15%) align with FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for 3-trans-Hydroxy Norcotinine across studies?

- Methodology : Cross-validate methodologies using certified reference standards (e.g., H948850 3-trans-Hydroxy Norcotinine) to eliminate batch-to-batch variability . Investigate pre-analytical factors (e.g., sample storage temperature, freeze-thaw cycles) using stability studies under controlled conditions. For conflicting metabolic pathway data, employ isotopically labeled internal standards (e.g., deuterated norcotinine) to distinguish analyte-specific signals from co-eluting isomers .

Q. What strategies ensure specificity in detecting 3-trans-Hydroxy Norcotinine amid structurally similar metabolites like norcotinine and nornicotine?

- Methodology : Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) columns, which resolve polar metabolites with high specificity. Confirm identity via MS/MS fragmentation patterns (e.g., precursor ion m/z 177 → product ions m/z 80 and 98) and compare retention times against reference materials .

Q. How do storage conditions impact the stability of 3-trans-Hydroxy Norcotinine in long-term biobanking studies?

- Methodology : Conduct accelerated stability tests at −80°C, −20°C, and 4°C, with periodic analysis over 6–12 months. Use LC-APCI-MS/MS to monitor degradation products (e.g., oxidation to norcotinine N-oxide) and validate results against NIST-certified stability criteria .

Data Integrity and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for 3-trans-Hydroxy Norcotinine datasets?

- Methodology : Deposit raw LC-MS/MS files, calibration curves, and metadata in repositories like Chemotion or RADAR4Chem, adhering to domain-specific schemas (e.g., mzML for mass spectrometry data). Include detailed protocols for enzymatic hydrolysis and SPE in supplementary materials to enhance reproducibility .

Q. What in vitro models best elucidate the role of 3-trans-Hydroxy Norcotinine in nicotine metabolism and disease mechanisms?

- Methodology : Use primary human hepatocytes or recombinant CYP2A6 enzymes to study metabolic conversion rates from cotinine. For disease linkage (e.g., renal cell carcinoma), pair untargeted metabolomics with pathway analysis tools like MetaboAnalyst, prioritizing metabolites like 3-trans-Hydroxy Norcotinine that differentiate metastatic from control samples .

Conflict of Interest Statement

The authors declare no competing financial interests. All referenced methodologies adhere to NIH guidelines for preclinical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.